alpha-Chlorobenzylidenemalononitrile
Overview
Description
Alpha-Chlorobenzylidenemalononitrile: is a chemical compound with the molecular formula C10H5ClN2 and a molecular weight of 188.61 g/mol . It is commonly known for its use as a riot control agent, often referred to as tear gas. The compound is a white crystalline solid with a boiling point of 371.7°C at 760 mmHg .
Mechanism of Action
Target of Action
Alpha-Chlorobenzylidenemalononitrile, also known as CS gas, is a lachrymatory agent commonly used as a riot control agent It is known to cause a burning sensation and tearing of the eyes, irritation of the mucous membranes of the nose, mouth, and throat, resulting in profuse coughing, nasal mucus discharge, disorientation, and difficulty breathing .
Mode of Action
It is known that when exposed to this compound, it causes a burning sensation and tearing of the eyes to the extent that the subject cannot keep their eyes open . It also causes a burning irritation of the mucous membranes of the nose, mouth, and throat, resulting in profuse coughing, nasal mucus discharge, disorientation, and difficulty breathing .
Biochemical Pathways
It is known to cause a series of physiological responses, including tearing of the eyes and irritation of the mucous membranes, which suggests that it may affect various biochemical pathways related to these physiological responses .
Pharmacokinetics
It is known to be a volatile solvent and a solid compound at room temperature , suggesting that it may have unique ADME properties that contribute to its bioavailability and its effects on the body.
Result of Action
The result of the action of this compound is a series of physiological responses, including a burning sensation and tearing of the eyes, a burning irritation of the mucous membranes of the nose, mouth, and throat, profuse coughing, nasal mucus discharge, disorientation, and difficulty breathing . These effects can partially incapacitate the subject, which is why this compound is commonly used as a riot control agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Chlorobenzylidenemalononitrile is typically synthesized through the Knoevenagel condensation reaction. This involves the reaction of 2-chlorobenzaldehyde with malononitrile in the presence of a base such as piperidine . The reaction is carried out at temperatures below 50°C to ensure the stability of the product .
Industrial Production Methods: An eco-friendly industrial method involves preparing a suspension of malononitrile in water, adding a catalyst like piperidine, and then condensing it with 2-chlorobenzaldehyde . The reaction mixture is stirred and maintained at a temperature below 50°C . The product is then filtered and dried under vacuum .
Chemical Reactions Analysis
Types of Reactions: Alpha-Chlorobenzylidenemalononitrile primarily undergoes substitution reactions due to the presence of the chlorine atom and the nitrile groups. It can also participate in condensation reactions such as the Knoevenagel condensation .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles that can replace the chlorine atom.
Condensation Reactions: Involve bases like piperidine and solvents such as ethyl acetate.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Condensation Reactions: The major product is benzylidenemalononitrile.
Scientific Research Applications
Alpha-Chlorobenzylidenemalononitrile has a wide range of applications in various fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the synthesis of α,β-unsaturated compounds.
Biology: Studied for its effects on biological systems, particularly its irritant properties.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Used in the production of specialty chemicals and as a riot control agent.
Comparison with Similar Compounds
2-Chlorobenzylidene malononitrile (CS): Another riot control agent with similar irritant properties.
2-Cyano-3-chlorocinnamonitrile: Shares structural similarities and undergoes similar chemical reactions.
Uniqueness: Alpha-Chlorobenzylidenemalononitrile is unique due to its specific combination of chlorine and nitrile groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
2-[chloro(phenyl)methylidene]propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-10(9(6-12)7-13)8-4-2-1-3-5-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWXUOJXKLGEAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C#N)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171321 | |
Record name | alpha-Chlorobenzylidenemalononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18270-61-6 | |
Record name | alpha-Chlorobenzylidenemalononitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018270616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Chlorobenzylidenemalononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-Chlorobenzylidenemalononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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